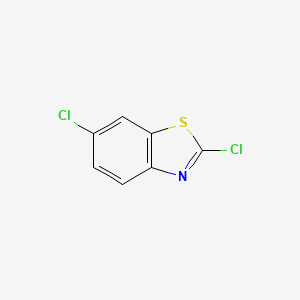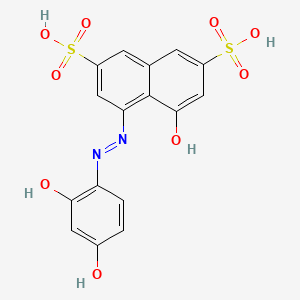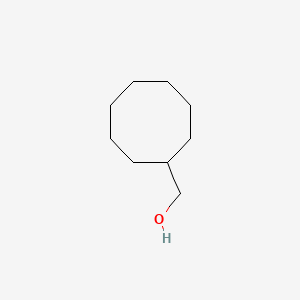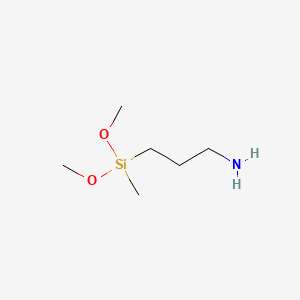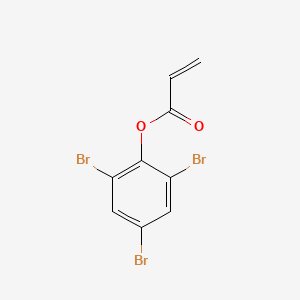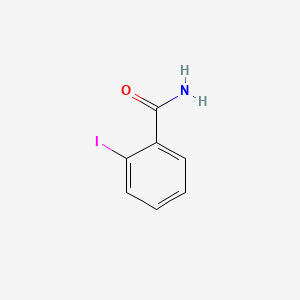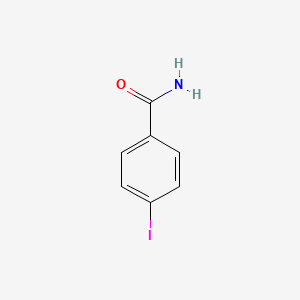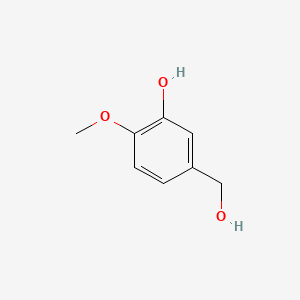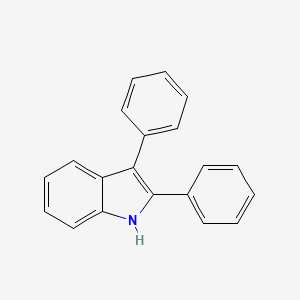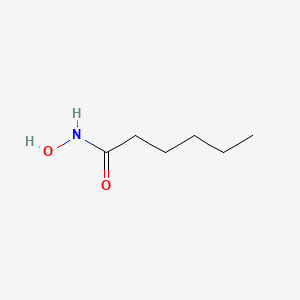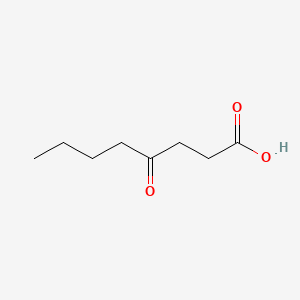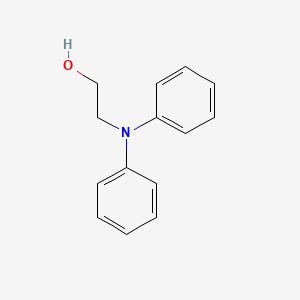
2-二苯胺乙醇
描述
Synthesis Analysis
The synthesis of compounds structurally related to 2-Diphenylaminoethanol involves various chemical reactions. For example, the synthesis of a Schiff base derivative was achieved with good yield using recrystallization techniques . Similarly, the reaction of (2-pyridylamino)diphenylborane with aldehydes and ketones indicates that 2-Diphenylaminoethanol could potentially be synthesized through reactions involving amines and carbonyl groups . The synthesis of 2-amino-2(diphenylamino)-propane-1,3-diol from 2-amino-2bromo-1,3-propane diol with diphenylamine in alcohol also provides a method that could be adapted for the synthesis of 2-Diphenylaminoethanol .
Molecular Structure Analysis
The molecular structure of compounds related to 2-Diphenylaminoethanol has been studied using various techniques. The gas-phase electron diffraction study of 1,2-diphenylethane provides information on the geometrical parameters that could be similar to those of 2-Diphenylaminoethanol . The crystal structure of 1,2-diphenoxyethane, which shares the diphenyl motif, offers insights into the possible conformational aspects of 2-Diphenylaminoethanol .
Chemical Reactions Analysis
The chemical reactions involving compounds similar to 2-Diphenylaminoethanol show a range of reactivity. For instance, the reaction of (2-pyridylamino)diphenylborane with carbonyl compounds suggests that 2-Diphenylaminoethanol may also undergo addition reactions with electrophiles . The synthesis of Schiff base derivatives and the study of their intermolecular interactions provide a basis for predicting the reactivity of 2-Diphenylaminoethanol with various reagents .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Diphenylaminoethanol can be inferred from related compounds. The rose-like odor of 2-Phenylethanol suggests that 2-Diphenylaminoethanol may also possess aromatic and olfactory properties . The crystal structure and molecular conformation studies of related compounds provide information on the potential solid-state properties of 2-Diphenylaminoethanol . The synthesis and characterization of 2-amino-2`(diphenylamino)-propane-1,3-diol, including spectroscopic analysis, offer insights into the spectroscopic features that 2-Diphenylaminoethanol may exhibit .
科学研究应用
Antimicrobial Properties
2-Diphenylaminoethanol and its derivatives have shown potential as antimicrobial agents. A study highlighted the effectiveness of new chemicals containing two diphenylaminomethane groups, such as 1,2-bis[4-(3-methyl-alpha-aminobenzyl)phenoxy]ethane, in acting as fungicides and bactericides for agricultural or industrial purposes (Downs, 1972).
Neuropharmacological Research
In neuropharmacology, 2-Diphenylaminoethanol has been explored for its effects on neuronal activity. A study found that it antagonizes inhibition induced by γ-aminobutyric acid on Deiters neurones, providing insights into its potential impact on cerebellar disfacilitation and spinal monosynaptic reflexes (Kee et al., 1975).
Asymmetric Oxidation Catalysis
The compound has been utilized in catalysis, specifically in the asymmetric oxidation of alkyl aryl sulfides. Chiral N-alkyl-1,2-diphenylaminoethanol/titanium/water complexes showed promising results as efficient catalysts, influencing both reactivity and enantioselectivity in these reactions (Peng et al., 2003).
Fluorescence Imaging in Preclinical Studies
2-Diphenylaminoethanol, specifically in the form of DPBA (diphenylboric acid 2-aminoethyl ester), has been used in fluorescence imaging of flavonoids in preclinical studies. It provides a method to enhance the visibility of these compounds in microscopy, aiding in the investigation of their therapeutic potential (Ferrara & Thompson, 2019).
Synthesis of N-Substituted Derivatives
The synthesis of N-substituted-N-glycolyl-1,2-diphenylaminoethanol derivatives from related compounds has been documented, expanding the range of potential applications in chemical synthesis and pharmaceutical research (Plumet et al., 1993).
安全和危害
属性
IUPAC Name |
2-(N-phenylanilino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,16H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQZETQFZHIYJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCO)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30212497 | |
| Record name | Diphenylaminoethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30212497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Diphenylaminoethanol | |
CAS RN |
6315-51-1 | |
| Record name | 2-(Diphenylamino)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6315-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenylaminoethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006315511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6315-51-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21083 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diphenylaminoethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30212497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(diphenylamino)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.042 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENYLAMINOETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XIJ0JJD9U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




